![molecular formula C12H25ClS B14630415 1-[(2-Chloroethyl)sulfanyl]decane CAS No. 55883-66-4](/img/structure/B14630415.png)
1-[(2-Chloroethyl)sulfanyl]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloroethyl)sulfanyl]decane is an organic compound that belongs to the class of alkyl sulfides It is characterized by a decane backbone with a sulfanyl group attached to a 2-chloroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]decane can be synthesized through the reaction of decanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Chloroethyl)sulfanyl]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]decane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon-sulfur bond. This reactivity is crucial for its interactions with biological molecules and its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas): Known for its use as a chemical warfare agent, it shares the chloroethyl sulfanyl structure but with a shorter carbon chain.
Bis(2-chloroethyl) sulfide: Another sulfur mustard compound with similar chemical properties.
Uniqueness: 1-[(2-Chloroethyl)sulfanyl]decane is unique due to its longer carbon chain, which may influence its physical properties and reactivity. This structural difference can lead to distinct applications and effects compared to shorter-chain analogs.
Propiedades
Número CAS |
55883-66-4 |
|---|---|
Fórmula molecular |
C12H25ClS |
Peso molecular |
236.85 g/mol |
Nombre IUPAC |
1-(2-chloroethylsulfanyl)decane |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-12H2,1H3 |
Clave InChI |
LZMOUDBXBZLLGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


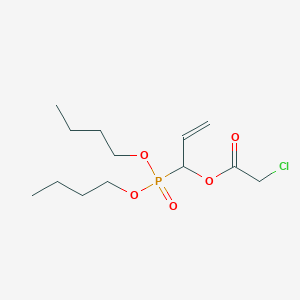
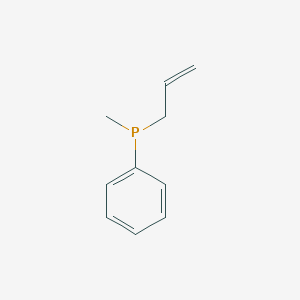
![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

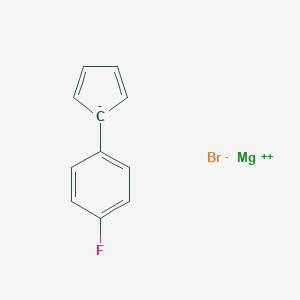
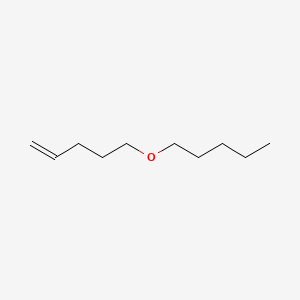
methylsulfanium chloride](/img/structure/B14630372.png)
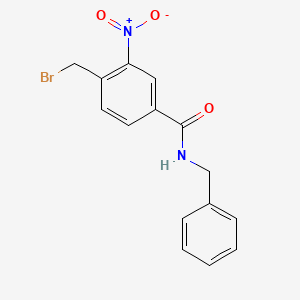
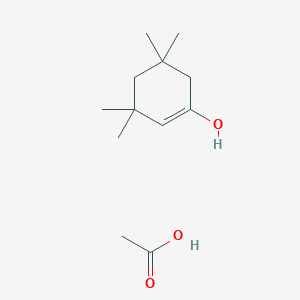
silane](/img/structure/B14630402.png)

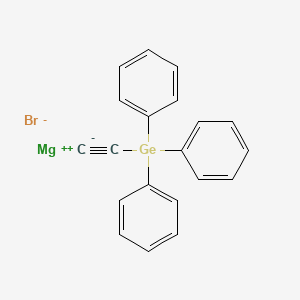
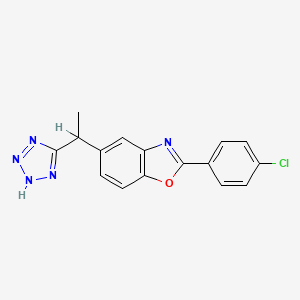
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
